1,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine
Description
1,3-Dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine is a bis-pyrazole derivative featuring a 1,3-dimethyl-substituted pyrazole core linked via a methylene bridge to a 1-propyl-substituted pyrazole ring at position 4.
Properties
CAS No. |
1856041-31-0 |
|---|---|
Molecular Formula |
C12H19N5 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2,5-dimethyl-N-[(1-propylpyrazol-4-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C12H19N5/c1-4-5-17-9-11(8-14-17)7-13-12-6-10(2)15-16(12)3/h6,8-9,13H,4-5,7H2,1-3H3 |
InChI Key |
BFAUBMOUJMOAPV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNC2=CC(=NN2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine typically involves the cyclocondensation of appropriate hydrazines with 1,3-diketones or their equivalents . The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts, such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride
Substitution: Halogenation, nitration, and sulfonation reactions using appropriate reagents
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Chlorine gas for halogenation, nitric acid for nitration, and sulfuric acid for sulfonation
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved in these interactions are often related to signal transduction and metabolic processes .
Comparison with Similar Compounds
Key Observations :
Yield Trends :
- Bulky substituents (e.g., propyl in the target) may reduce yields compared to smaller groups (e.g., methyl or ethyl) due to steric hindrance .
Physicochemical Properties
Melting Points and Solubility
Insights :
- Chloro and cyano groups in increase melting points due to stronger intermolecular forces (dipole-dipole, π-stacking).
- The target’s alkyl substituents (methyl, propyl) likely reduce polarity, lowering melting points and enhancing lipid solubility compared to halogenated analogues.
Spectroscopic Data
NMR and MS Trends
Biological Activity
1,3-Dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine, identified by its CAS number 1856067-13-4, is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound exhibits a complex structure that contributes to its diverse pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C13H22ClN5
- Molecular Weight : 283.8 g/mol
- IUPAC Name : 1,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine
The structural features of this compound include two methyl groups on the pyrazole ring and a propyl group that enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including 1,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine. The compound has shown activity against several cancer cell lines:
These values indicate the concentration required to inhibit cell growth by 50%, suggesting significant cytotoxic effects.
The mechanism by which this compound exerts its anticancer effects may involve:
- Inhibition of key regulatory proteins involved in cell cycle progression.
- Induction of apoptosis in cancer cells through mitochondrial pathways.
For example, compounds related to pyrazoles have been shown to inhibit Aurora-A kinase, a critical regulator of mitosis, with IC50 values as low as 0.067 µM . This suggests that similar mechanisms might be at play for 1,3-dimethyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine.
Antimicrobial Activity
In addition to anticancer properties, this compound has demonstrated antimicrobial potential. A study evaluating related pyrazole derivatives reported significant activity against various pathogens:
These findings indicate that pyrazole derivatives could serve as effective antimicrobial agents.
Case Studies
Several case studies have explored the biological activity of pyrazole derivatives:
- Study on Anticancer Activity : A series of pyrazole derivatives were synthesized and tested against MCF7 and A549 cell lines. The study concluded that specific modifications to the pyrazole ring could enhance cytotoxicity .
- Antimicrobial Evaluation : Research on thiazol and thiophene-bearing pyrazole derivatives revealed promising antimicrobial properties, supporting the hypothesis that structural diversity in pyrazoles leads to varied biological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
